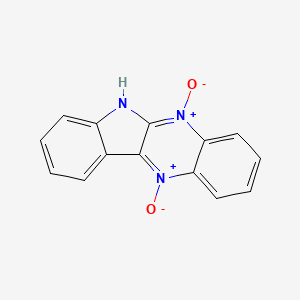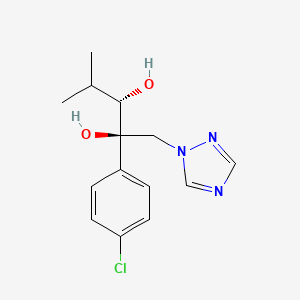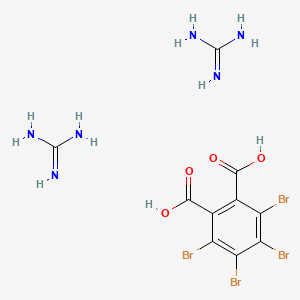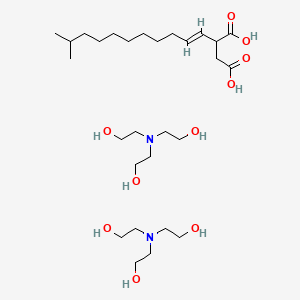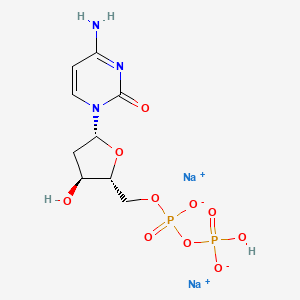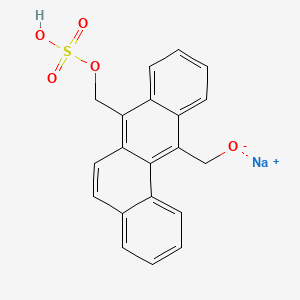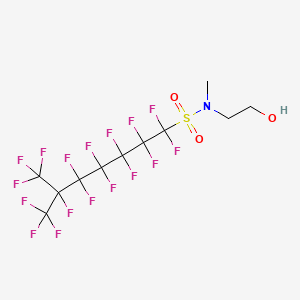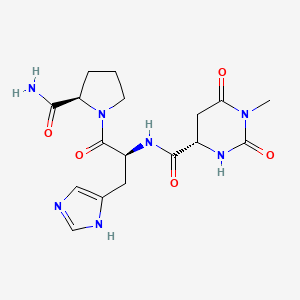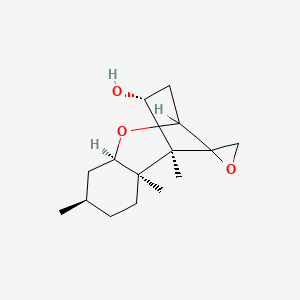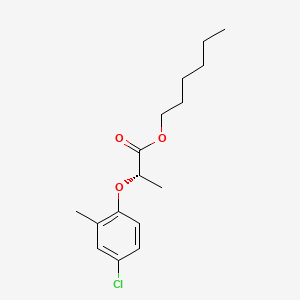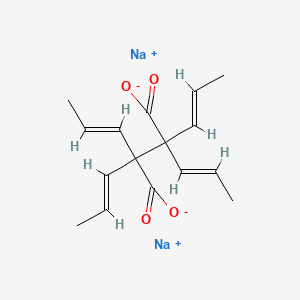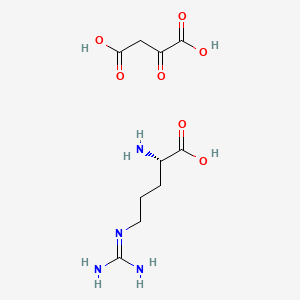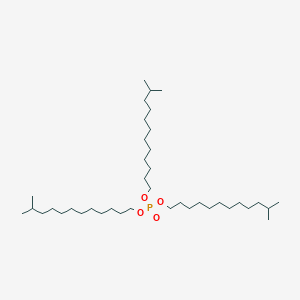
2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate is a complex organic compound with the molecular formula C17H13N3NaO8S2+. It is also known by various synonyms such as Diazole Red Zh and Diazol Scarlet Zh . This compound is characterized by its diazonium group, which is a functional group consisting of a nitrogen-nitrogen triple bond attached to an aromatic ring. The presence of sulfonate groups enhances its solubility in water, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate typically involves the diazotization of 2-methyl-5-nitroaniline followed by coupling with 5-sulfonaphthalene-1-sulfonate. The diazotization process requires the use of nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium ion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at moderate temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners. The reactions are usually conducted in acidic or neutral media.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., Pd/C) or chemical reductants like sodium dithionite are employed.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the original compound.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: The major product is the corresponding amine.
Applications De Recherche Scientifique
2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo dyes.
Biology: The compound is employed in staining techniques for microscopy, aiding in the visualization of biological specimens.
Mécanisme D'action
The mechanism of action of 2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate involves its diazonium group, which is highly reactive and can form covalent bonds with nucleophiles. This reactivity is harnessed in coupling reactions to form azo compounds. The nitro group can undergo reduction to form amines, which can further participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methoxy-4-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate: Similar in structure but with a methoxy group instead of a methyl group.
Sulfonimidates: These compounds also contain sulfonate groups and are used in similar applications.
Uniqueness
2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in the synthesis of azo dyes and other bioactive compounds .
Propriétés
Numéro CAS |
49735-69-5 |
|---|---|
Formule moléculaire |
C10H7O6S2.C7H6N3O2 C17H13N3O8S2 |
Poids moléculaire |
451.4 g/mol |
Nom IUPAC |
2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O6S2.C7H6N3O2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;1-5-2-3-6(10(11)12)4-7(5)9-8/h1-6H,(H,11,12,13)(H,14,15,16);2-4H,1H3/q;+1/p-1 |
Clé InChI |
FRJDQOUNVXFENF-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


